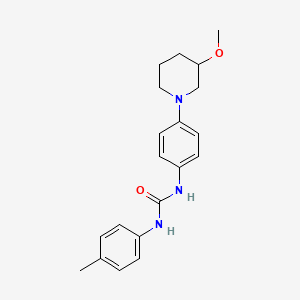

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea is a chemical compound that has recently gained attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as MP-10 and has been shown to have promising effects in various biochemical and physiological processes.

Applications De Recherche Scientifique

Protective Groups in Oligoribonucleotide Synthesis

A study by Reese, Serafinowska, and Zappia (1986) discusses a related compound, 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp), highlighting its utility as a protective group in oligoribonucleotide synthesis. The Ctmp group shows acid lability similar to the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group under mild hydrolytic conditions. This property makes it valuable for protecting 2'-hydroxy functions in the synthesis process, showcasing its potential application in nucleic acid research and drug development (Reese et al., 1986).

Inhibition of Soluble Epoxide Hydrolase

Wan et al. (2019) discuss 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent inhibitor of soluble epoxide hydrolase (sEH), used in research for modulating inflammation and protecting against various conditions. Although not the exact compound , TPPU's study emphasizes the relevance of urea derivatives in pharmacological research, particularly in inflammation and neurodegenerative diseases. The metabolism of TPPU, involving oxidation and amide hydrolysis without urea breakdown, provides insights into the pharmacokinetics and safety of such compounds (Wan et al., 2019).

Antiproliferative Activity Against Cancer

Al-Sanea et al. (2018) synthesized derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea and tested them for antiproliferative activity against various cancer cell lines. This study shows the potential of urea derivatives in cancer research, indicating that specific structural modifications can enhance their efficacy against cancer cells. Compounds with certain solvent exposure moieties demonstrated broad-spectrum antiproliferative activity, highlighting the importance of chemical structure in therapeutic effectiveness (Al-Sanea et al., 2018).

Translation Initiation Inhibition for Cancer Therapy

Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor, which reduces cancer cell proliferation by inhibiting translation initiation. This research underscores the potential of urea derivatives in developing non-toxic, target-specific anti-cancer agents, offering a novel approach to cancer treatment (Denoyelle et al., 2012).

Propriétés

IUPAC Name |

1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-5-7-16(8-6-15)21-20(24)22-17-9-11-18(12-10-17)23-13-3-4-19(14-23)25-2/h5-12,19H,3-4,13-14H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFYOYLNWVQYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2750915.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)